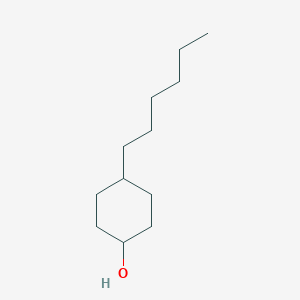

4-Hexylcyclohexan-1-ol

Description

Historical Trajectory of Research on Cyclohexanol (B46403) Derivatives

Research into cyclohexanol and its derivatives has a long and storied history, fundamentally linked to the development of industrial organic chemistry. wikipedia.org Cyclohexanol itself is a key industrial chemical, primarily serving as a precursor in the production of nylons. wikipedia.org This large-scale industrial importance has historically fueled fundamental research into the reactions and properties of the cyclohexyl ring system. Early studies often focused on the basic reactions of cyclohexanol, such as oxidation to cyclohexanone (B45756) and esterification. wikipedia.org

Over time, as synthetic methodologies became more sophisticated, the focus expanded to include a wide array of substituted cyclohexanol derivatives. Researchers began to explore how the addition of various functional groups and alkyl chains to the cyclohexane (B81311) ring would alter the molecule's physical and chemical properties. This exploration was not purely academic; it was often driven by the search for new materials with specific applications. The investigation of compounds like 4-Hexylcyclohexan-1-ol (B14164051) represents a more recent phase of this trajectory, where the emphasis has shifted towards creating molecules with tailored properties for advanced applications, such as liquid crystals and specialty polymers. The synthesis of polysubstituted cyclohexanol derivatives, for instance, has been explored for its potential in medicinal chemistry, with studies investigating their biological activities. researchgate.net

Significance within Organic Chemistry and Related Disciplines

The significance of this compound and related long-chain alkyl-substituted cyclohexanols lies in their amphiphilic nature. The hydroxyl group provides a polar, reactive site capable of hydrogen bonding, while the hexyl group and cyclohexane ring constitute a nonpolar, hydrophobic portion. This dual character makes these compounds interesting as intermediates in the synthesis of surfactants and as components in self-assembling molecular systems.

In the field of materials science, particularly in the development of liquid crystals, the rigid core of the cyclohexane ring combined with a flexible alkyl chain is a common structural motif. sigmaaldrich.commdpi.com The length and branching of the alkyl chain, such as the hexyl group in this compound, can significantly influence the mesomorphic properties of the final liquid crystal material, affecting parameters like clearing point and viscosity. mdpi.com The synthesis of various liquid crystal compounds, including those containing a hexylcyclohexyl moiety, highlights the importance of this structural unit in designing materials with specific phase behaviors. sigmaaldrich.comgoogle.com

Furthermore, in the realm of specialty chemicals, such compounds can serve as chiral building blocks or as precursors to fragrances and other fine chemicals. The stereochemistry of the hydroxyl group and the substitution pattern on the cyclohexane ring are critical factors that chemists can manipulate to achieve desired molecular shapes and functionalities.

Scope and Research Objectives for this compound Investigations

Investigations into this compound are typically driven by a set of specific research objectives. A primary goal is often the development of efficient and stereoselective synthetic routes to the compound. This includes exploring different starting materials, such as 4-hexylphenol (B1211905) or 4-hexylcyclohexanone (B1616338), and optimizing reaction conditions to maximize yield and purity. chemsrc.com

A second major objective is the detailed characterization of its physical and chemical properties. This involves determining key data points such as melting point, boiling point, and spectroscopic signatures (NMR, IR, Mass Spectrometry). This fundamental data is essential for its identification and for predicting its behavior in various chemical environments.

A third, and perhaps most application-oriented objective, is the exploration of its utility as a precursor or component in more complex molecular architectures. For example, research may focus on its incorporation into liquid crystal molecules to study the resulting effects on phase transitions and electro-optical properties. sigmaaldrich.com Another research avenue could be its use in the synthesis of novel polymers, where the cyclohexyl group can impart desirable properties such as thermal stability and rigidity to the polymer backbone.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hexylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAGHZBLGCSVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281290 | |

| Record name | 4-hexylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-01-8, 77866-60-5 | |

| Record name | NSC21168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hexylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hexylcyclohexan 1 Ol

Retrosynthetic Analysis of the Cyclohexanol (B46403) Scaffold with Hexyl Moiety

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comslideshare.net For 4-hexylcyclohexan-1-ol (B14164051), the primary disconnections involve the carbon-carbon bond of the hexyl group and the carbon-oxygen bond of the hydroxyl group.

A primary retrosynthetic disconnection breaks the bond between the cyclohexyl ring and the hexyl group. This leads to a cyclohexyl synthon and a hexyl synthon. The cyclohexyl synthon can be a nucleophile or an electrophile, depending on the forward reaction strategy. For instance, a Grignard reagent derived from a 6-bromohexane could act as a nucleophile attacking a cyclohexanone (B45756) electrophile.

Another key disconnection is the C-O bond of the alcohol, which points to a 4-hexylcyclohexanone (B1616338) precursor. This ketone can then be reduced to the target alcohol in the forward synthesis. The 4-hexylcyclohexanone itself can be disconnected further, suggesting a Friedel-Crafts acylation or alkylation of a benzene (B151609) derivative, followed by reduction of the aromatic ring.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection (C-OH bond): This suggests a reduction of 4-hexylcyclohexanone.

Precursor 1: 4-Hexylcyclohexanone

Disconnection (C-Hexyl bond): This suggests two main routes:

Route A (Alkylation): Friedel-Crafts alkylation of phenol (B47542) with 1-hexene (B165129) followed by hydrogenation of the aromatic ring. smolecule.com

Route B (Acylation/Reduction): Friedel-Crafts acylation of benzene with hexanoyl chloride, followed by Clemmensen or Wolff-Kishner reduction to form hexylbenzene, and subsequent hydrogenation of the aromatic ring to give hexylcyclohexane, which can then be oxidized to the ketone.

This analytical approach provides a logical roadmap for the synthesis, highlighting key intermediates and the reactions required to obtain them. deanfrancispress.comlkouniv.ac.in

Classical Reduction and Addition Strategies for Cyclohexanol Formation

Several classical methods are employed for the formation of the cyclohexanol ring present in this compound.

Reduction of 4-Hexylcyclohexanone:

The most direct route to this compound is the reduction of the corresponding ketone, 4-hexylcyclohexanone. rsc.org A variety of reducing agents can be utilized for this transformation, with the choice of reagent influencing the stereoselectivity of the reaction (i.e., the formation of cis or trans isomers).

| Reducing Agent | Typical Conditions | Outcome |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | Generally provides a mixture of cis and trans isomers. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | A powerful reducing agent, also yields a mixture of isomers. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Hydrogen gas, catalyst, solvent (e.g., ethanol, acetic acid) | Can be stereoselective depending on the catalyst and conditions. epo.org |

Grignard Addition to Cyclohexanone:

An alternative strategy involves the addition of a hexyl nucleophile to a cyclohexanone derivative. The Grignard reaction is a classic and versatile method for C-C bond formation. commonorganicchemistry.compressbooks.pub The synthesis would proceed as follows:

Formation of the Grignard Reagent: Hexylmagnesium bromide is prepared by reacting 1-bromohexane (B126081) with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). orgsyn.orgguidechem.com

Addition to Cyclohexanone: The prepared Grignard reagent is then added to cyclohexanone. guidechem.com The nucleophilic hexyl group attacks the electrophilic carbonyl carbon of cyclohexanone.

Protonation: Subsequent workup with a mild acid protonates the resulting alkoxide to yield 1-hexylcyclohexan-1-ol, an isomer of the target molecule. To obtain this compound, a more complex starting material like a protected 4-hydroxycyclohexanone (B83380) would be necessary, making this route less direct for this specific isomer.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers (cis or trans) of this compound requires careful control over the reaction conditions and choice of reagents.

Diastereoselective Approaches

Diastereoselectivity in the reduction of 4-hexylcyclohexanone is governed by the direction of hydride attack on the carbonyl group.

Steric Hindrance: The approach of the hydride reagent to the carbonyl carbon can be influenced by the steric bulk of the hexyl group at the C4 position. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less hindered face, leading to a higher proportion of one diastereomer.

Catalytic Hydrogenation: The choice of catalyst and reaction conditions in catalytic hydrogenation can also influence the diastereomeric ratio. For instance, hydrogenation over a platinum catalyst in acetic acid often leads to the formation of the thermodynamically more stable isomer. epo.org

Studies on substituted cyclohexanones have shown that cascade reactions, such as a Michael-aldol reaction, can lead to highly functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov While not directly applied to this compound in the cited literature, these principles can be adapted.

Enantioselective Considerations

Producing a single enantiomer of this compound requires the use of chiral catalysts or auxiliaries.

Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, often a ruthenium complex with a chiral ligand, to transfer hydrogen from a source like isopropanol (B130326) to the ketone. This can produce the alcohol with high enantiomeric excess. mdpi.com

Enzymatic Reductions: Enzymes, such as alcohol dehydrogenases, can exhibit high enantioselectivity in the reduction of ketones. The reduction of 4-cyclohexylcyclohexanone (B1606340) has been studied, demonstrating the potential for enzymatic methods to achieve high stereocontrol. pnas.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations, including the synthesis of axially chiral cyclohexylidene oxime ethers from 4-substituted cyclohexanones. researchgate.net This highlights the potential for modern organocatalysis in achieving enantioselectivity in cyclohexyl systems.

Catalytic Systems in the Preparation of Substituted Cyclohexanols

Catalytic methods are central to the efficient and selective synthesis of substituted cyclohexanols.

Hydrogenation Catalysts:

The hydrogenation of phenols is a common industrial route to cyclohexanones and cyclohexanols. For instance, 4-hexylphenol (B1211905) can be hydrogenated to produce this compound. smolecule.com

| Catalyst | Substrate | Product(s) | Key Features | Reference |

| Palladium (Pd) on carbon | Phenol | Cyclohexanone/Cyclohexanol | Selectivity can be tuned by catalyst modifiers. | google.com |

| Ruthenium (Ru) on carbon | 4-octylbiphenyl-4'-ol | 4-(4-octylcyclohexyl)phenol | Can achieve high trans/cis ratios. | |

| Raney Nickel | Substituted phenols | Substituted cyclohexanone/cyclohexanol | Can be performed in water as a solvent under normal pressure. | google.com |

| Copper-Zinc/Alumina (Cu₂Znₓ/Al₂O₃) | Cyclohexyl acetate | Cyclohexanol and ethanol | High conversion and selectivity. | rsc.org |

Oxidation Catalysts:

While not directly forming the alcohol, catalysts for the oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone are industrially significant and provide the ketone precursor. mdpi.comgoogle.com Gold nanotriangles have been shown to catalyze the selective oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone under mild conditions. mdpi.com

Modern Approaches in Organic Synthesis Applicable to this compound

Modern synthetic chemistry offers advanced methods that could be applied to the synthesis of this compound.

Domino Reactions: These reactions, also known as cascade reactions, involve multiple bond-forming events in a single pot, which can rapidly build molecular complexity. A domino reaction involving a Claisen-Schmidt condensation followed by Michael addition and Aldol reactions has been used to synthesize highly substituted cyclohexanols with excellent diastereoselectivity. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For example, guanidine-catalyzed tandem Henry-Michael reactions have been employed for the highly diastereoselective and enantioselective synthesis of trisubstituted cyclohexanols. acs.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. It has been used in the intramolecular reductive coupling of ketones and hydrazones to form cyclic amino alcohols with high stereoselectivity. organic-chemistry.org

Chemo-enzymatic Cascades: Combining chemical and enzymatic steps can leverage the high selectivity of enzymes. For example, a chemo-enzymatic oxidation cascade using an unspecific peroxygenase and in situ generated hydrogen peroxide can activate C-H bonds for hydroxylation. researchgate.net

These modern approaches offer powerful tools for constructing complex molecules like this compound with high efficiency and stereocontrol.

High-Throughput Experimentation in Reaction Optimization

High-Throughput Experimentation (HTE) is a powerful methodology used to accelerate chemical research and development by performing a large number of experiments in parallel. arxiv.orgnd.edu This approach is particularly beneficial for optimizing reaction conditions, such as catalyst selection, solvent effects, temperature, and pressure, in a time and material-efficient manner. nd.edunih.gov HTE platforms often utilize automated and miniaturized systems, such as 24- or 96-well plates, to rapidly screen a wide array of reaction parameters. researchgate.netsigmaaldrich.com

A key statistical tool often employed in conjunction with HTE is Design of Experiments (DoE). nih.govmt.com DoE allows for the simultaneous variation of multiple factors to identify not only the optimal conditions but also the interactions between different variables, which is a significant advantage over the traditional one-variable-at-a-time (OVAT) approach. nih.govresearchgate.net

While specific HTE studies for the optimization of this compound synthesis are not extensively documented in publicly available literature, the principles can be illustrated through analogous reactions, such as the catalytic hydrogenation of other alkylphenols. For instance, in the synthesis of 4-methylcyclohexanone (B47639) from p-cresol, a similar hydrogenation process, HTE could be employed to screen various catalysts and reaction conditions to maximize yield and selectivity. osti.gov A hypothetical HTE screening for the hydrogenation of 4-hexylphenol to this compound might involve testing different noble metal catalysts, supports, and hydrogen pressures.

The data from such a screening could be presented as follows:

| Experiment | Catalyst (5% on Carbon) | H₂ Pressure (bar) | Temperature (°C) | Yield of this compound (%) |

| 1 | Pd | 10 | 100 | 85 |

| 2 | Pt | 10 | 100 | 78 |

| 3 | Rh | 10 | 100 | 92 |

| 4 | Ru | 10 | 100 | 88 |

| 5 | Pd | 20 | 120 | 82 |

| 6 | Pt | 20 | 120 | 75 |

| 7 | Rh | 20 | 120 | 95 |

| 8 | Ru | 20 | 120 | 90 |

This table is representative of a hypothetical HTE approach and does not reflect actual experimental data.

Machine Learning-Assisted Synthesis Pathway Design

Machine learning (ML) is increasingly being integrated into chemical synthesis to predict reaction outcomes and design novel synthetic pathways. arxiv.orgnd.edu For computer-aided synthesis planning (CASP), ML models, particularly those based on deep learning and transformer architectures, are trained on vast datasets of known chemical reactions. arxiv.orggithub.com These models can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. arxiv.org

In the case of this compound, an ML-driven retrosynthesis tool would likely propose several potential synthetic routes. A common disconnection strategy would involve the reduction of a corresponding ketone or the hydrogenation of an aromatic ring. The two most probable retrosynthetic pathways an ML model might suggest are:

Reduction of 4-hexylcyclohexanone: This pathway involves the disconnection of the C-O bond of the alcohol, identifying 4-hexylcyclohexanone as the immediate precursor. This ketone can then be reduced to the target alcohol using various reducing agents.

Hydrogenation of 4-hexylphenol: This approach involves the retrosynthetic disconnection of the saturated cyclohexane ring back to an aromatic phenol, specifically 4-hexylphenol. The forward reaction would then be the catalytic hydrogenation of the benzene ring.

An ML model could further analyze these pathways, scoring them based on factors like the cost and availability of starting materials, predicted reaction yields, and the number of synthetic steps. arxiv.org While specific ML models for the synthesis of this compound are not yet a common feature in the literature, the general frameworks for such predictions are well-established. researchgate.netgithub.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. These principles focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. researchgate.net

A prominent green synthetic route to this compound is the catalytic hydrogenation of 4-hexylphenol. This method is advantageous as it often proceeds with high atom economy and can utilize catalysts that can be recycled and reused. The hydrogenation of alkylphenols to the corresponding alkylcyclohexanols is a well-established industrial process. google.com

A closely related example is the synthesis of p-isopropylcyclohexanol via the catalytic hydrogenation of p-isopropylphenol. A patent for this process details the use of a Ruthenium on carbon (Ru/C) catalyst, which demonstrates high efficiency under relatively mild conditions. google.com This process avoids the use of hazardous solvents and results in high yields of the desired product.

The following table summarizes data from a patent on the synthesis of a similar compound, p-isopropylcyclohexanol, which illustrates the green aspects of this synthetic approach. google.com

| Parameter | Value |

| Starting Material | p-Isopropylphenol |

| Catalyst | 5% Ru/C |

| Solvent | Ethanol, Isopropanol, n-butanol, or Tetrahydrofuran |

| Reaction Temperature | 50-150 °C |

| Reaction Pressure | 1.0-5.0 MPa |

| Yield | High |

Data adapted from a patent for the synthesis of p-isopropylcyclohexanol. google.com

Furthermore, a significant advancement in the green synthesis of such compounds is the use of renewable feedstocks. Lignin (B12514952), a major component of biomass, can be depolymerized to produce a variety of alkylphenols. osti.govacs.org These lignin-derived alkylphenols can then serve as a sustainable starting material for the synthesis of alkylcyclohexanols, including this compound, thereby reducing the reliance on petroleum-based feedstocks.

Conformational Analysis and Stereochemistry of 4 Hexylcyclohexan 1 Ol

Theoretical Principles of Cyclohexane (B81311) Conformational Analysis

The foundation of understanding the conformation of 4-hexylcyclohexan-1-ol (B14164051) lies in the principles of cyclohexane conformational analysis. Cyclohexane is not a planar molecule as once thought by Adolf von Baeyer, whose strain theory suggested that cyclic molecules with bond angles deviating from the ideal tetrahedral angle of 109.5° would be unstable. maricopa.eduvedantu.comslideshare.net Instead, to alleviate angle and torsional strain, cyclohexane adopts a puckered, three-dimensional structure. vedantu.com

The most stable and well-studied conformation is the chair conformation . vedantu.comalgoreducation.com In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing both angle strain and torsional strain. algoreducation.compressbooks.pub This results in a highly stable, strain-free structure. maricopa.edupressbooks.pub

The chair conformation possesses two distinct types of substituent positions: axial and equatorial . vedantu.compressbooks.pub Axial bonds are oriented parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. pressbooks.pub Through a process called a "ring flip," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. algoreducation.comgmu.edu

Another, less stable conformation is the boat conformation . vedantu.comalgoreducation.com While it also maintains near-tetrahedral bond angles, it suffers from significant torsional strain due to eclipsed hydrogen atoms and steric strain from "flagpole" interactions between hydrogens on opposite ends of the "boat". algoreducation.compressbooks.pub Intermediate between the chair and boat forms are the twist-boat and half-chair conformations, with the half-chair being the least stable and often considered a transition state. vedantu.com

For substituted cyclohexanes like this compound, the substituents' positions (axial or equatorial) significantly impact the molecule's stability. Generally, larger substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, a phenomenon known as 1,3-diaxial interaction . maricopa.eduquimicaorganica.orgsapub.org This interaction is a key factor in determining the preferred conformation of substituted cyclohexanes. quimicaorganica.org

Computational Chemistry Applications for this compound

Computational chemistry provides powerful tools to investigate the conformational preferences and energetic landscapes of molecules like this compound. scispace.comspectroscopyonline.com These methods can predict molecular structures, energies, and properties, offering insights that complement experimental data. spectroscopyonline.com

Quantum Mechanical (QM) Calculations (e.g., DFT, HF, RI-MP2)

Quantum mechanical calculations, based on solving the Schrödinger equation, offer a high level of theory for understanding molecular systems. spectroscopyonline.com

Density Functional Theory (DFT) has become a popular and effective method for studying the axial-equatorial equilibrium in substituted cyclohexanes. ua.esrsc.org DFT methods, particularly those that incorporate corrections for dispersion forces like M06-2X and B2PLYP-D, have shown to provide accurate conformational energies that are close to high-level CCSD(T) results. rsc.org The choice of functional is critical, as the balance between attractive London dispersion forces and repulsive steric interactions governs the relative stability of conformers. ua.esrsc.org Studies on various monosubstituted cyclohexanes have benchmarked numerous DFT functionals to assess their performance in predicting these subtle energy differences. ua.esrsc.org

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more advanced calculations. researchgate.net While it often requires correction for electron correlation, it has been used in foundational studies of substituted cyclohexanes. researchgate.net

Møller-Plesset perturbation theory (MP2) , often combined with techniques like Resolution of the Identity (RI-MP2), incorporates electron correlation to improve upon HF results. Ab initio calculations at the MP2 level have been used to study the relative stabilities of cyclohexane isomers. researchgate.net

A comparative study on cyclohexanol (B46403) highlighted that ab initio methods can accurately predict the torsional potential of the hydroxyl group. acs.org

Molecular Mechanics and Force Field Methodologies

Molecular mechanics methods offer a computationally less expensive alternative to QM calculations, making them suitable for larger molecules and for exploring conformational landscapes. acs.org These methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule based on its atomic coordinates.

However, studies have shown that some molecular mechanics methods, like MM2, may not accurately reproduce the OH torsional potential in cyclohexanol and can underestimate steric repulsion in certain conformations, such as the axial conformer. acs.org Therefore, the choice of force field is crucial for obtaining reliable results.

Conformational Landscape and Energy Minima Determination

Computational methods are instrumental in mapping the conformational landscape of a molecule, which describes the potential energy as a function of its atomic coordinates. nih.govnih.gov By performing conformational searches and energy minimizations, chemists can identify the most stable conformers (energy minima) and the transition states that connect them.

For this compound, this involves rotating the hexyl and hydroxyl groups and performing ring flips to explore all possible spatial arrangements. The calculated energies of these conformers reveal their relative populations at a given temperature. For instance, in the gas phase, cyclohexanol itself prefers an equatorial position for the hydroxyl group, with conformers differing in the orientation of the hydroxylic hydrogen. rsc.orgresearchgate.net Computational studies can quantify the energy differences between these various conformations. ethz.ch

Assessment of Intramolecular Interactions (e.g., 1,3-Diaxial Interactions)

A primary application of computational chemistry in this context is the quantitative assessment of intramolecular interactions, particularly the destabilizing 1,3-diaxial interactions . quimicaorganica.orgstudysmarter.co.uk When a substituent on a cyclohexane ring is in the axial position, it experiences steric repulsion from the two axial hydrogens on the same side of the ring, located at the third carbon atom relative to the substituent. quimicaorganica.orgyoutube.com

Spectroscopic Techniques for Conformational Elucidation

Spectroscopy is an indispensable tool for the experimental investigation of molecular structure and conformation. jchps.comuoa.gr Various spectroscopic techniques provide information about the connectivity, functional groups, and three-dimensional arrangement of atoms in a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for conformational analysis. jchps.com The chemical shifts and coupling constants of protons and carbons are highly sensitive to their local electronic environment and spatial orientation. For instance, the coupling constant between adjacent protons (3JHH) depends on the dihedral angle between them, which can help distinguish between axial and equatorial substituents.

Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. jchps.com The stretching frequencies of bonds, such as the O-H bond of the hydroxyl group, can be influenced by its conformational environment and participation in intramolecular hydrogen bonding. Studies have used IR spectroscopy to investigate hydrogen bonding in liquid cyclohexanol and its mixtures. researchgate.net

Microwave Spectroscopy allows for the precise determination of molecular geometry in the gas phase. rsc.org It has been used to characterize different conformers of cyclohexanol and its water adducts, revealing that the equatorial conformer is dominant in the gas phase. rsc.orgresearchgate.net

Neutron Scattering has been employed to study the molecular dynamics of cyclohexanol in its various phases, providing insights into molecular rotations and vibrations. iaea.org

The following table summarizes some of the key research findings related to the conformational analysis of cyclohexanol and related compounds:

| Research Focus | Key Findings | Computational/Spectroscopic Method |

| Conformational equilibrium of monosubstituted cyclohexanes | DFT methods with dispersion corrections (e.g., M06-2X) provide accurate conformational energies. rsc.org | DFT |

| Torsional potential of cyclohexanol | Ab initio methods accurately predict the OH torsional potential, while some molecular mechanics methods underestimate steric repulsion in the axial conformer. acs.org | Ab initio (MP2), Molecular Mechanics (MM2) |

| Gas-phase conformation of cyclohexanol | The hydroxyl group predominantly occupies the equatorial position. rsc.orgresearchgate.net | Microwave Spectroscopy, Rotational Spectroscopy |

| Hydrogen bonding in liquid cyclohexanol | Water molecules act as double donors to cyclohexanol, and this interaction is stronger than in bulk water. researchgate.net | FT-NIR Spectroscopy, DFT |

| 1,3-Diaxial interactions | These interactions are a primary cause of steric strain in axial conformers, favoring the equatorial position for substituents. quimicaorganica.orglibretexts.org | NMR Spectroscopy, Computational Chemistry |

Stereochemical Implications of the 4-Hexyl and Hydroxyl Substituents

The stereochemistry of this compound is fundamentally dictated by the spatial arrangement of its two substituents, the hydroxyl (-OH) group and the hexyl (-C₆H₁₃) group, on the cyclohexane ring. The substitution at positions 1 and 4 allows for distinct stereoisomers, and the non-planar, flexible nature of the cyclohexane ring introduces complex conformational possibilities that have significant energetic and stability implications.

Cis-Trans Isomerism and Relative Stereochemistry

The presence of two substituents on the cyclohexane ring gives rise to cis-trans isomerism, a form of diastereomerism. libretexts.org These isomers have the same molecular formula and the same connectivity of atoms but differ in the three-dimensional orientation of the substituents. libretexts.org

Cis-4-hexylcyclohexan-1-ol : In the cis isomer, both the hexyl group and the hydroxyl group are on the same face of the cyclohexane ring. This means if one substituent is pointing "up," the other is also pointing "up" relative to the general plane of the ring. libretexts.org

Trans-4-hexylcyclohexan-1-ol : In the trans isomer, the hexyl group and the hydroxyl group are on opposite faces of the ring. If one substituent is pointing "up," the other is pointing "down." libretexts.org

Axial-Equatorial Preferences of Substituents

The most stable conformation of a cyclohexane ring is the "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles close to 109.5°. maricopa.edu In a chair conformation, the twelve hydrogen atoms (or substituents) are located in one of two distinct positions: axial or equatorial. fiveable.me

Axial positions are perpendicular to the general plane of the ring, pointing straight up or down. fiveable.memasterorganicchemistry.com

Equatorial positions are located in the general plane of the ring, pointing outwards from the perimeter. fiveable.memasterorganicchemistry.com

Substituents larger than hydrogen generally prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. ucalgary.calibretexts.orgsapub.org The energetic cost of a substituent being in the axial position versus the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

Table 1: Conformational Free Energy (A-Values) for Selected Substituents

| Substituent | Formula | A-value (kcal/mol) |

| Hydroxyl | -OH | 0.6 - 0.9 |

| Methyl | -CH₃ | 1.8 |

| Ethyl | -CH₂CH₃ | 2.0 |

| Isopropyl | -CH(CH₃)₂ | 2.2 |

| n-Hexyl | -(CH₂)₅CH₃ | ~2.0 - 2.2 |

| tert-Butyl | -C(CH₃)₃ | > 4.5 |

| Note: The A-value for the n-hexyl group is estimated to be similar to that of other straight-chain alkyl groups like ethyl and propyl, as the primary steric interactions involve the first few carbon atoms of the chain. The A-value for the hydroxyl group can vary depending on the solvent due to hydrogen bonding effects. ubc.ca The values presented are generally accepted figures from conformational analysis studies. masterorganicchemistry.comubc.ca |

The A-value for the hexyl group is significantly larger than that of the hydroxyl group, indicating the hexyl group has a much stronger preference for the equatorial position. masterorganicchemistry.commasterorganicchemistry.com This difference is the primary factor determining the most stable conformation for each stereoisomer of this compound.

Conformational Analysis of Cis-4-hexylcyclohexan-1-ol

In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Through a ring flip, these positions are interchanged. masterorganicchemistry.com

Conformer A : Hexyl group equatorial, hydroxyl group axial.

Conformer B : Hexyl group axial, hydroxyl group equatorial.

The stability of these two conformers is not equal. The energy difference can be estimated by comparing the A-values of the two axial substituents. The conformer with the substituent having the lower A-value in the axial position is more stable.

Conformer A (axial -OH) : Steric strain is primarily from the axial hydroxyl group (A-value ≈ 0.9 kcal/mol).

Conformer B (axial -hexyl) : Steric strain is primarily from the axial hexyl group (A-value ≈ 2.1 kcal/mol).

Therefore, Conformer A, with the bulkier hexyl group in the equatorial position, is significantly more stable. The equilibrium will heavily favor this conformation.

Conformational Analysis of Trans-4-hexylcyclohexan-1-ol

In the trans isomer, the substituents can be either both axial or both equatorial.

Conformer C (diequatorial) : Both the hexyl and hydroxyl groups are in equatorial positions.

Conformer D (diaxial) : Both the hexyl and hydroxyl groups are in axial positions.

In the diequatorial conformer, both bulky groups avoid the destabilizing 1,3-diaxial interactions. libretexts.org In the diaxial conformer, both groups experience significant steric strain from interactions with the other axial hydrogens. The total steric strain in the diaxial form can be estimated by summing the A-values of the two substituents.

Conformer C (diequatorial) : Minimal steric strain. This is the most stable arrangement.

Conformer D (diaxial) : High steric strain (≈ 0.9 + 2.1 = 3.0 kcal/mol).

The energy difference is substantial, meaning the equilibrium lies almost entirely toward the diequatorial conformer (Conformer C). The diaxial conformation is energetically prohibitive and exists in negligible amounts at room temperature. libretexts.org

Table 2: Summary of Conformational Stability for this compound Isomers

| Isomer | Conformation | Hexyl Position | Hydroxyl Position | Relative Stability |

| Cis | Conformer A | Equatorial | Axial | More Stable |

| Conformer B | Axial | Equatorial | Less Stable | |

| Trans | Conformer C | Equatorial | Equatorial | Vastly More Stable |

| Conformer D | Axial | Axial | Highly Unstable |

Advanced Spectroscopic and Analytical Characterization of 4 Hexylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-hexylcyclohexan-1-ol (B14164051) displays a set of signals that correspond to the distinct proton environments within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). chemistrysteps.comdocbrown.info Protons in different chemical environments will resonate at different frequencies, providing a map of the molecule's proton distribution. libretexts.org For this compound, the protons of the hexyl chain and the cyclohexanol (B46403) ring will exhibit characteristic chemical shifts. For instance, the protons on the carbon bearing the hydroxyl group are expected to appear in a specific region of the spectrum. chemistrysteps.com

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments. weebly.com Each unique carbon atom in this compound will produce a distinct signal. cognitoedu.org The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. oregonstate.edu The positions of the signals are influenced by the electronic environment of each carbon atom; for example, carbons bonded to the electronegative oxygen atom of the hydroxyl group will be deshielded and appear at a higher chemical shift. weebly.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (hexyl) | 0.8 - 1.0 |

| (CH₂)₄ (hexyl) | 1.2 - 1.6 |

| CH₂ (alpha to ring) | 1.1 - 1.4 |

| CH (cyclohexanol ring) | 1.0 - 2.0 |

| CH-OH (cyclohexanol ring) | 3.4 - 4.0 |

| OH | 1.0 - 5.0 (variable) |

Note: These are approximate values and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-OH) | 65 - 75 |

| C4 (CH-hexyl) | 35 - 45 |

| Cyclohexanol Ring Carbons | 25 - 40 |

| Hexyl Chain Carbons | 14 - 40 |

Note: These are approximate values and can be influenced by solvent and concentration.

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbons. Cross-peaks in the COSY spectrum connect signals from protons that are spin-spin coupled, allowing for the tracing of the carbon-hydrogen framework throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, the HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems). columbia.edu This technique is invaluable for piecing together different molecular fragments and for identifying quaternary carbons, which are not observed in HSQC spectra. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, rather than through-bond coupling. huji.ac.ilyoutube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. huji.ac.il This information is crucial for determining the stereochemistry and conformation of the this compound molecule, such as the relative orientation of the hexyl group and the hydroxyl group on the cyclohexane (B81311) ring.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and providing information about molecular conformation. wikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). savemyexams.comlibretexts.org For this compound, the most prominent feature in its IR spectrum is the absorption due to the hydroxyl (-OH) group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl portions of the molecule (the hexyl group and the cyclohexane ring) are expected in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the alcohol will also be present, typically in the 1050-1260 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.orgedinst.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.com While the O-H stretch is a dominant feature in the IR spectrum, it is often a weak signal in the Raman spectrum. Conversely, the C-C and C-H vibrations of the hydrocarbon backbone, which may be less distinct in the IR spectrum, often give rise to strong, sharp signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the cyclohexane ring and the hexyl chain, providing insights into their conformational arrangement. The "fingerprint region" below 1500 cm⁻¹ in the Raman spectrum is especially rich in structural information. wikipedia.org

Mass Spectrometry in Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. However, the molecular ion of an alcohol is often unstable and may be weak or absent in the spectrum. libretexts.orgchemguide.co.uk

The real utility of mass spectrometry in this case lies in the analysis of the fragmentation pattern. chemguide.co.uk The molecular ion, upon formation, undergoes fragmentation through characteristic pathways, yielding smaller, charged fragments. The analysis of these fragments can provide significant structural information. For this compound, common fragmentation patterns for alcohols would be expected. savemyexams.com These include the loss of a water molecule (M-18), which is a common rearrangement for alcohols. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a prominent fragmentation pathway for alcohols. savemyexams.com Additionally, the fragmentation of the hexyl chain and the cyclohexane ring will produce a series of characteristic peaks corresponding to the loss of alkyl fragments. youtube.com

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |

| 166 | [C₁₂H₂₂]⁺ | Loss of H₂O (M-18) |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the hexyl group at the point of attachment |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation from loss of water and hexyl radical |

Note: The relative abundance of these fragments provides further structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, providing invaluable information for elemental composition analysis. thermofisher.com When applied to this compound, HRMS can distinguish it from other compounds with the same nominal mass by measuring its mass with high accuracy, typically to within a few parts per million (ppm). nih.gov This level of precision is crucial for confirming the molecular formula of the compound.

The ability of HRMS to separate and accurately measure the mass of ions is defined by its mass resolution and resolving power. thermofisher.com For complex samples, high mass resolution is essential to differentiate the analyte from background interferences, ensuring an accurate mass measurement. thermofisher.com Modern HRMS instruments, such as those employing Orbitrap or time-of-flight (TOF) analyzers, can achieve very high resolutions, enabling the confident identification of this compound in various matrices. nih.govunivie.ac.at

Table 1: Theoretical vs. Measured Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄O |

| Theoretical Monoisotopic Mass (Da) | 184.1827 |

| Expected High-Resolution Mass (m/z) | [M+H]⁺: 185.1903 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. etamu.eduucl.ac.uk

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion and a series of fragment ions, which constitute the mass spectrum of the compound. etamu.edu The fragmentation pattern is a unique fingerprint that aids in the structural elucidation and identification of this compound. unar.ac.id The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer, often a quadrupole. etamu.edu

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column Type | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS) forensicresources.org |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness forensicresources.org |

| Carrier Gas | Helium ucl.ac.uk |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (1 min), ramp to 320 °C at 10 °C/min chromatographyonline.com |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) ucl.ac.uk |

| Ion Source Temperature | 230 °C forensicresources.org |

| Quadrupole Temperature | 150 °C forensicresources.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. While this compound is amenable to GC-MS, LC-MS can be employed for its analysis, especially in complex matrices where derivatization might be avoided. wikipedia.orgesogu.edu.tr

In an LC-MS system, the sample is first separated by a liquid chromatograph. wikipedia.org The eluent from the LC column is then introduced into the mass spectrometer through an interface that facilitates the ionization of the analyte molecules. wikipedia.org Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.net The resulting ions are then analyzed by the mass spectrometer to provide information on the molecular weight and structure of the compound. esogu.edu.tr LC-MS/MS, a tandem mass spectrometry technique, can provide even greater specificity and structural information through the fragmentation of selected ions. esogu.edu.tr

Table 3: Illustrative LC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reversed-phase, e.g., 150 mm x 2.0 mm, 4 µm particle size nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Methanol nih.gov |

| Flow Rate | 200 µL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |

X-ray Diffraction for Solid-State Structure and Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rigaku.comcam.ac.uk This method relies on the diffraction of X-rays by the ordered array of atoms within a crystal. libretexts.org By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the precise coordinates of each atom can be determined. cam.ac.uk

For this compound, obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. ohio-state.edu Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. cam.ac.uk The resulting diffraction pattern is collected and processed to solve the crystal structure. ohio-state.edu This analysis provides unambiguous information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. rigaku.com The space group and unit cell dimensions are also determined during this process. units.it

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Possible Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 18.1 Å, β = 95° |

| Volume (ų) | ~1170 |

| Z (molecules per unit cell) | 4 |

Advanced Chromatographic Separations for Isomeric Purity and Analysis

The presence of isomers can significantly impact the properties and applications of a chemical compound. Therefore, advanced chromatographic techniques are essential for assessing the isomeric purity of this compound, which can exist as cis and trans diastereomers.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.com It employs two columns with different stationary phases connected by a modulator. sepsolve.com This setup allows for the separation of complex mixtures based on two independent properties, such as volatility and polarity. hpst.cz

In the analysis of this compound, GC×GC can effectively separate the cis and trans isomers, which may co-elute in a one-dimensional GC system. sepsolve.com The first-dimension column typically provides a separation based on boiling point, while the second-dimension column offers a separation based on polarity. sepsolve.com The resulting data is presented as a two-dimensional contour plot, where structurally related compounds often appear in ordered patterns, facilitating their identification. hpst.cz When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GC×GC provides both high-resolution separation and accurate mass information, making it an ideal tool for the detailed characterization of isomeric mixtures. spectralworks.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Helium |

| Nitrogen |

| Hydrogen |

| Perfluorotributylamine |

| Methanol |

| Formic Acid |

| Acetone |

| Dansyl chloride |

| Estrone |

| Estradiol |

| Estriol |

| 2-hydroxyestrone |

| 16-ketoestradiol |

| Nicotine |

| Phytol |

| 4,8,13-duvatriene-1,3-diol |

| Testosterone |

| Androst-4,6-diene-17β-ol-3-one |

| Sofosbuvir |

| Ledipasvir |

| Methylparaben |

| Ethylparaben |

| Propylparaben |

| Butylparaben |

| Neohesperidin |

| S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate |

| R-(+)-enantiomer impurity, WCK 1153 |

| Trifluoroacetic acid |

Chemical Reactivity and Derivatization Strategies of 4 Hexylcyclohexan 1 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 4-hexylcyclohexan-1-ol (B14164051) can be readily oxidized to form the corresponding ketone, 4-hexylcyclohexan-1-one. The choice of oxidizing agent and reaction conditions determines the efficiency and selectivity of this transformation.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents and other methods like Swern or Dess-Martin periodinane (DMP) oxidations. masterorganicchemistry.com For instance, Jones oxidation, which utilizes chromium trioxide (CrO₃) in the presence of sulfuric acid, is a powerful method for this purpose. saskoer.ca Another common reagent is pyridinium (B92312) chlorochromate (PCC), which offers milder conditions and can prevent over-oxidation. masterorganicchemistry.com

The general mechanism for oxidation often involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached. chemguide.co.uk

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone, 0°C to room temperature | Ketone | Strong oxidant, works well for simple alcohols. saskoer.ca |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Ketone | Milder conditions, good for sensitive substrates. masterorganicchemistry.com |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous solution, heat | Ketone | A common and effective method. chemguide.co.uk |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | Ketone | Mild, avoids heavy metals. masterorganicchemistry.com |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM), low temperature (-78°C) | Ketone | Mild, avoids heavy metals. masterorganicchemistry.com |

This table presents generalized information. Specific reaction conditions for this compound may vary.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. libretexts.orglibretexts.org Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group.

A common strategy involves protonation of the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). libretexts.org Subsequent reaction with a nucleophile, such as a halide ion, can then occur. For example, reaction with strong hydrohalic acids like HBr or HCl can convert the alcohol to the corresponding alkyl halide. youtube.com For secondary alcohols like this compound, these reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and rearrangements are possible. libretexts.orgmsu.edu

Another approach is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). youtube.com These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. This two-step process allows for a broader scope of substitution reactions under milder conditions than direct acid-catalyzed substitution.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Cyclohexane (B81311) Moiety

While the cyclohexane ring is generally stable, under specific conditions, it can undergo rearrangement reactions. Ring-contraction and ring-expansion reactions are typically driven by the formation of a more stable carbocation intermediate or the relief of ring strain. etsu.edu

For a derivative of this compound, such reactions would likely be initiated by the formation of a carbocation at the C1 position, following the departure of a good leaving group derived from the hydroxyl function. A subsequent 1,2-alkyl shift could lead to either a ring contraction to a substituted cyclopentyl system or a ring expansion. chemistrysteps.comwikipedia.org For instance, treatment of a cyclic alcohol with acid can lead to dehydration and carbocation formation, which can then rearrange. chemistrysteps.com

The use of specific reagents can also induce such transformations. For example, diethylaminosulfur trifluoride (DAST) can promote ring expansion in cyclic homoallylic alcohols. arkat-usa.org

Functionalization of the Hexyl Side Chain

The hexyl side chain of this compound is an unactivated alkyl chain and is therefore relatively inert. Functionalization typically requires radical reactions, such as free-radical halogenation, which are often unselective.

However, strategic approaches can be employed. For instance, if a double bond were introduced into the hexyl chain, a wider range of functionalization reactions, such as epoxidation, dihydroxylation, or oxidative cleavage, would become accessible. pearson.com The presence of the cyclohexane ring can also influence the reactivity and stereoselectivity of reactions on the side chain.

Reaction Mechanisms and Kinetic Studies Relevant to this compound Transformations

The mechanisms of the reactions discussed above are well-established for general secondary alcohols and can be applied to this compound.

Oxidation: The oxidation of secondary alcohols with chromic acid typically proceeds through the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often facilitated by a base (like water), leads to the ketone product. saskoer.ca

Substitution: As mentioned, substitution at the hydroxyl group can occur via Sₙ1 or Sₙ2 pathways. libretexts.org For a secondary alcohol like this compound, the specific mechanism will depend on the reaction conditions and the nucleophile. Sₙ1 reactions proceed through a planar carbocation intermediate, leading to a racemic mixture of products if the carbon is chiral. Sₙ2 reactions involve a backside attack by the nucleophile, resulting in an inversion of stereochemistry. youtube.com

Rearrangements: Ring expansions and contractions involving carbocation intermediates are classic examples of Wagner-Meerwein rearrangements. etsu.edu These are stepwise processes involving the migration of an alkyl group or hydride to an adjacent carbocation center.

Kinetic studies on related long-chain alkanes and cycloalkanes have been conducted, often in the context of atmospheric chemistry, to determine reaction rates with radicals like OH. researchgate.net Such studies provide insights into the reactivity of C-H bonds in different chemical environments.

Strategies for Selective Chemical Transformations

Achieving selectivity in the chemical transformation of a multifunctional molecule like this compound is a key challenge in organic synthesis.

Protecting Groups: To selectively react at one site of the molecule while leaving another unchanged, the use of protecting groups is a common strategy. pearson.com For instance, if a reaction is desired on the hexyl side chain without affecting the hydroxyl group, the -OH group could be protected as a silyl (B83357) ether (e.g., TBDMS ether). pearson.com This protecting group is stable to many reaction conditions but can be easily removed later.

Reagent Control: The choice of reagents can also control selectivity. For example, to oxidize the alcohol to an aldehyde without further oxidation to a carboxylic acid (a reaction relevant to primary alcohols but illustrating the principle), a mild oxidant like PCC is used instead of a strong one like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com

Directing Groups: In some cases, a functional group can direct a reagent to a specific position. While less common for simple alkyl chains, this is a powerful strategy in more complex systems.

By carefully selecting reagents, reaction conditions, and employing strategies like protecting groups, chemists can achieve a high degree of control over the derivatization of this compound, enabling the synthesis of a wide variety of target molecules.

Applications and Role in Specialized Research Fields

Precursor in Complex Organic Synthesis

In the realm of organic chemistry, 4-Hexylcyclohexan-1-ol (B14164051) serves as a crucial starting material, or precursor, for the synthesis of more intricate molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable cyclohexyl backbone, allows chemists to introduce this fragment into larger molecular architectures. The hexyl chain also imparts lipophilic character, which can be advantageous in tuning the solubility and physical properties of the final products.

The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, opening up a wide array of subsequent chemical transformations. For instance, the synthesis of various derivatives often begins with the modification of this hydroxyl group. This versatility makes this compound a key intermediate in multi-step synthetic sequences aimed at producing novel compounds with potential applications in pharmaceuticals and other areas of chemical research.

Building Block for Materials Science Applications

The application of this compound extends significantly into the field of materials science, where it is utilized as a fundamental component for constructing new materials with tailored functionalities.

Polymer Chemistry and Polymerizable Derivatives

In polymer chemistry, this compound and its derivatives are employed in the creation of polymers with specific thermal and mechanical properties. The cyclohexyl ring provides rigidity and thermal stability to the polymer backbone, while the hexyl chain can act as a plasticizer, influencing the flexibility and processing characteristics of the final material.

Researchers have explored the synthesis of polymerizable derivatives of this compound, such as acrylates and methacrylates. These monomers can then be polymerized, often through radical polymerization, to form side-chain liquid crystalline polymers (SCLCPs). mdpi.com These polymers combine the properties of conventional polymers with the unique optical and electro-optical characteristics of liquid crystals.

Liquid Crystal Synthesis and Related Research

The synthesis of liquid crystals is a prominent area where this compound and its analogs are of significant interest. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. The incorporation of the 4-hexylcyclohexyl moiety into a molecule can influence its mesomorphic behavior, which is the ability to form liquid crystal phases.

The rigid cyclohexyl core contributes to the rod-like or disc-like molecular shape that is often a prerequisite for liquid crystalline behavior. By attaching various mesogenic (liquid crystal-forming) units to the this compound scaffold, researchers can design and synthesize new liquid crystal materials with specific phase transition temperatures and optical properties. ajchem-a.commdpi.com For example, new series of Schiff base/ester liquid crystals have been synthesized and their thermal stability and mesomorphic behavior have been characterized. mdpi.com The development of such materials is crucial for applications in displays, sensors, and other advanced optical technologies. mdpi.com

Development of Chemical Probes and Reagents

The unique structure of this compound also makes it a suitable candidate for the development of specialized chemical probes and reagents. A chemical probe is a small molecule used to study and manipulate biological systems, while a chemical reagent is a substance used to cause a chemical reaction.

The lipophilic hexyl chain can facilitate the transport of these molecules across cell membranes, a desirable property for intracellular probes. The hydroxyl group provides a convenient handle for attaching reporter groups, such as fluorescent dyes or affinity tags, which allow for the detection and visualization of the probe's interactions with its biological target. While direct applications of this compound as a probe are still an emerging area of research, its structural motifs are found in molecules being investigated for such purposes. For instance, related cyclohexanol (B46403) derivatives are being explored in the context of detecting volatile organic compounds (VOCs) for diagnostic applications. nih.gov

Environmental Fate, Transport, and Transformation of 4 Hexylcyclohexan 1 Ol

Environmental Distribution and Partitioning Processes

The distribution of 4-Hexylcyclohexan-1-ol (B14164051) in the environment is governed by partitioning processes, which describe how a chemical distributes itself between different environmental compartments like water, soil, air, and biota. These processes are heavily influenced by the compound's physical and chemical properties, including its water solubility, vapor pressure, and partition coefficients.

Due to its expected low water solubility and moderate vapor pressure, this compound released into water would predominantly partition to sediment and suspended organic matter. canada.ca If released to soil, it would be expected to have low mobility due to strong adsorption to soil organic carbon. charite.de Volatilization from water surfaces to the atmosphere can occur, influenced by its Henry's Law constant. utoronto.cacharite.de In the atmosphere, it is expected to exist primarily in the vapor phase. echemi.com

To illustrate the likely properties of this compound, the table below presents data for structurally related compounds.

| Compound | CAS Number | Molecular Formula | Property | Value | Reference |

|---|---|---|---|---|---|

| Hexylcyclohexane | 4292-75-5 | C12H24 | LogP (Octanol/Water Partition Coefficient) | 6.53 | chemsrc.com |

| Boiling Point | 225.1 °C | chemsrc.com | |||

| 4-Methylcyclohexanol | 589-91-3 | C7H14O | LogP | 1.79 | nih.gov |

| Water Solubility | Poor | nih.gov | |||

| Vapor Pressure | 0.29 mmHg | nih.gov | |||

| Cyclohexanol (B46403) | 108-93-0 | C6H12O | Vapor Pressure | 0.657 mmHg at 25 °C | echemi.com |

| Water Solubility | 36,000 mg/L at 25 °C | echemi.com | |||

| 1-Hexanol | 111-27-3 | C6H14O | Water Solubility | 5,900 mg/L at 20 °C | atamanchemicals.com |

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic pollutants from the environment. researchgate.netagriscigroup.us The biodegradability of this compound will depend on environmental conditions (aerobic vs. anaerobic) and the metabolic capabilities of the present microbial communities.

Under aerobic conditions (in the presence of oxygen), microorganisms are known to degrade compounds structurally similar to this compound. Based on studies of related n-alkylcyclohexanes, two primary metabolic pathways are likely for the aerobic biodegradation of this compound. researchgate.net

Oxidation of the Cyclohexane (B81311) Ring: One pathway involves the initial oxidation of the cyclohexanol ring. Microorganisms can convert the alcohol group to a ketone, forming 4-hexylcyclohexanone (B1616338). This is often followed by enzymatic ring-opening reactions (e.g., via a monooxygenase), which breaks the cyclic structure and leads to more easily degradable linear intermediates that can be funneled into central metabolism. researchgate.netmdpi.com

Oxidation of the Alkyl Side-Chain: An alternative pathway is the oxidation of the terminal methyl group of the hexyl side-chain, converting it to a carboxylic acid. researchgate.net This is followed by a process called β-oxidation, where the alkyl chain is sequentially shortened by two-carbon units. This pathway would lead to intermediates such as cyclohexaneacetic acid, which can be further degraded. researchgate.net

The presence of a long alkyl chain can influence the rate and pathway of degradation. nih.gov However, given that both cyclohexanol and linear alkanes are readily biodegradable under aerobic conditions, it is expected that this compound would also be susceptible to aerobic biodegradation. echemi.comepa.gov

Under anaerobic conditions (in the absence of oxygen), different microbial populations and metabolic strategies are employed for degradation. Studies have demonstrated that cyclohexanol can be effectively degraded by denitrifying bacteria. nih.govresearchgate.net The anaerobic metabolic pathway for cyclohexanol involves its initial oxidation to cyclohexanone (B45756). nih.gov The cyclohexanone is then further metabolized, potentially through intermediates like 2-cyclohexenone and 1,3-cyclohexanedione, before the ring is cleaved to form linear compounds such as 5-oxocaproic acid, which can be completely mineralized to CO2. researchgate.netnih.gov

While there are no specific studies on the anaerobic biotransformation of this compound, the known pathways for cyclohexanol suggest a potential for its degradation, particularly under nitrate-reducing conditions. nih.govnih.gov The presence and length of the hexyl group may impact the efficiency of this process, but the core cyclohexanol ring remains a viable point for microbial attack. The ultimate fate would depend on the ability of anaerobic consortia to metabolize both the cyclic and aliphatic portions of the molecule. nih.govoup.com

Modeling and Predictive Tools for Environmental Behavior

The environmental behavior of chemical compounds like this compound can be predicted using various modeling and software tools. These tools are crucial for assessing the potential environmental risk of new and existing chemicals, especially when experimental data is limited. epa.gov They help to estimate a substance's physical-chemical properties, environmental fate, and potential exposure to humans and ecosystems. epa.govepa.gov

Several predictive models and tools are available to assess the environmental fate and exposure of chemicals. epa.gov These tools can be broadly categorized as follows:

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the properties and effects of chemicals based on their molecular structure. The OECD QSAR Toolbox, for example, is a widely used tool for this purpose. acsgcipr.org

Environmental Fate and Exposure Models: These models estimate how a chemical will behave in the environment, including where it will go and how long it will persist. epa.gov Examples include:

EPI (Estimation Programs Interface) Suite™: This suite of programs estimates physical-chemical properties and environmental fate, such as breakdown in water or air. epa.govacsgcipr.org

ChemSTEER (Chemical Screening Tool for Exposures and Environmental Releases): This tool estimates environmental releases and worker exposures during industrial and commercial use. epa.gov

E-FAST (Exposure and Fate Assessment Screening Tool): This tool estimates consumer, public, and environmental exposures to chemicals. epa.gov

IGEMS (Internet Graphical Exposure Modeling System): This system combines several EPA environmental fate and transport models with the necessary environmental data. epa.gov

Biodegradation Prediction Servers: Web-based tools like the BDPServer can predict the biodegradability of a compound based on its chemical structure. nih.gov These servers use machine learning algorithms trained on extensive databases of known biodegradable and non-biodegradable compounds. nih.govnih.gov They analyze features like the frequency of atomic triads (chemotopes) and molecular weight to classify a compound as likely to be biodegradable or recalcitrant. nih.gov

Table 1: Selected Predictive Tools for Environmental Behavior

| Tool/Model | Primary Function | Key Outputs |

| EPI Suite™ | Estimates physicochemical properties and environmental fate. epa.govacsgcipr.org | Water solubility, vapor pressure, octanol-water partition coefficient (Kow), biodegradation rates, atmospheric oxidation rates. epa.gov |

| OECD QSAR Toolbox | Predicts toxicity and other properties based on chemical structure. acsgcipr.org | Aquatic toxicity, mutagenicity, carcinogenicity. |

| ChemSTEER | Estimates releases and occupational exposures. epa.gov | Release rates to air, water, and land; worker inhalation and dermal exposure levels. epa.gov |

| E-FAST | Estimates consumer and environmental exposures. epa.gov | Concentrations in various environmental media (air, water, soil), potential human intake doses. epa.gov |

| BDPServer | Predicts the likelihood of biodegradation. nih.gov | Classification as biodegradable or recalcitrant, with a confidence score. nih.gov |

These predictive tools are valuable for regulatory agencies and chemical manufacturers in performing risk assessments and ensuring the safe use of chemicals. epa.gov However, it is important to note that the predictions from these models should be used with an understanding of their limitations and applicability domains. acsgcipr.org

Life Cycle Assessment (LCA) Implications